Ethyl 7-Bromoindolizine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
ethyl 7-bromoindolizine-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-6-9(12)3-4-13(10)7-8/h3-7H,2H2,1H3 |
InChI Key |
HBEZLGIAMBMBAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 7 Bromoindolizine 2 Carboxylate
Established Synthetic Routes for Indolizine (B1195054) Scaffolds
The construction of the fundamental indolizine ring system can be achieved through several classical and modern synthetic strategies. These routes provide the essential bicyclic framework upon which further functionalization can be performed.
Tschitschibabin Reaction Derivatives
The Tschitschibabin (or Chichibabin) reaction is a cornerstone in indolizine synthesis. nih.gov It traditionally involves the reaction of a pyridine (B92270) derivative with an α-halocarbonyl compound, leading to the formation of a pyridinium (B92312) salt, which then undergoes base-mediated intramolecular cyclization. nih.gov While the classical Tschitschibabin reaction is robust, modern derivatives of this method offer greater control over substitution patterns and reaction conditions. These modifications can include the use of various activating groups on the pyridine ring and the employment of different cyclization promoters to enhance yield and regioselectivity. For the synthesis of a 7-substituted indolizine, this would typically require a 4-substituted pyridine as the starting material.
A general representation of the Tschitschibabin reaction for indolizine synthesis is outlined below:
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| Pyridine Derivative | α-Halocarbonyl Compound | Pyridinium Ylide | Indolizine |
1,3-Dipolar Cycloaddition Strategies
One of the most versatile and widely employed methods for constructing the indolizine nucleus is the 1,3-dipolar cycloaddition reaction. chim.it This approach typically involves the in situ generation of a pyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, such as an activated alkyne or alkene. chim.it The reaction of a pyridinium ylide with an electron-deficient alkyne, like ethyl propiolate, is a direct route to indolizine-1,2-dicarboxylates or related esters. chim.it
The regioselectivity of the cycloaddition is a critical aspect of this strategy. For the synthesis of Ethyl 7-Bromoindolizine-2-carboxylate, a 4-bromopyridine (B75155) derivative would be the logical starting material to generate the corresponding 4-bromopyridinium ylide. Its reaction with ethyl propiolate would be expected to yield the desired substitution pattern. However, studies have shown that the cycloaddition of 3-bromopyridinium ylides can lead to a mixture of 6-bromo and 8-bromoindolizine isomers, highlighting the challenges in controlling regioselectivity. chim.it
| 1,3-Dipole Precursor | Dipolarophile | Reaction Type | Product Class |
| Pyridinium Salt | Activated Alkyne (e.g., ethyl propiolate) | [3+2] Cycloaddition | Substituted Indolizines |
| Pyridinium Salt | Activated Alkene | [3+2] Cycloaddition followed by oxidation | Substituted Indolizines |
Intermolecular Cyclization Reactions
Intermolecular cyclization reactions offer another pathway to the indolizine core. These methods often involve the coupling of two different molecular fragments that contain the necessary components to form the bicyclic system. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of indolizines from 2-bromopyridines, imines, and alkynes via a carbonylative coupling and subsequent cycloaddition. Such multicomponent reactions provide a modular approach to constructing diverse indolizine derivatives.
Targeted Synthesis of Bromo-Substituted Indolizine Esters
The synthesis of this compound requires not only the formation of the indolizine scaffold but also the specific placement of the bromo and ethyl carboxylate groups at the C7 and C2 positions, respectively.
Strategies for Regioselective Bromination
Achieving regioselective bromination at the C7 position of the indolizine ring is a significant synthetic challenge. The inherent electronic properties of the indolizine nucleus favor electrophilic substitution at the C1 and C3 positions of the five-membered ring. Therefore, direct bromination of an indolizine-2-carboxylate would likely not yield the desired C7-bromo product.
Alternative strategies for introducing the bromine atom at the 7-position include:
Synthesis from a Pre-brominated Precursor: The most straightforward approach involves starting with a pyridine derivative that already contains a bromine atom at the position that will become C7 of the indolizine. As mentioned, the use of a 4-bromopyridine in a 1,3-dipolar cycloaddition with an appropriate alkyne is a promising route.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org While not extensively reported for indolizines, this strategy could potentially be applied. A directing group on the indolizine ring could facilitate deprotonation at the adjacent C7 position, followed by quenching with an electrophilic bromine source (e.g., N-bromosuccinimide). The feasibility of this approach would depend on the choice and placement of a suitable directing group.
Recent advances in transition-metal-catalyzed C-H functionalization have provided elegant solutions for the site-selective modification of heterocyclic compounds. nih.govrsc.org Rhodium-catalyzed methods, for example, have been successfully employed for the C7-functionalization of indoles, a related heterocyclic system. nih.gov The development of analogous methods for indolizines could provide a direct route to 7-substituted derivatives.
Esterification and Functional Group Introduction
The introduction of the ethyl carboxylate group at the C2 position is typically achieved by incorporating this functionality into one of the reactants during the construction of the indolizine ring.
In 1,3-Dipolar Cycloaddition: The use of ethyl propiolate as the dipolarophile in a reaction with a pyridinium ylide directly installs the ethyl carboxylate group at the C2 (or C1) position of the resulting indolizine.
Esterification of a Carboxylic Acid Precursor: If the synthetic route yields a 7-bromoindolizine-2-carboxylic acid, a subsequent esterification step would be necessary. Standard esterification methods, such as Fischer esterification (reaction with ethanol (B145695) in the presence of a strong acid catalyst), can be employed.
The synthesis of the target compound likely involves a multi-step sequence that carefully orchestrates the formation of the indolizine core with the precise introduction of the desired functional groups. A plausible synthetic strategy would involve the reaction of a 4-bromopyridinium salt with a reagent that provides the C2-ethyl carboxylate moiety, followed by cyclization.
Emerging Synthetic Approaches to Indolizines
Recent advancements in organic synthesis have provided a host of new tools for the construction of the indolizine nucleus. These methods move beyond classical approaches like the Scholtz or Chichibabin reactions, offering novel pathways through transition metal catalysis, radical processes, and green chemistry principles. rsc.org These strategies enable the synthesis of complex and diversely substituted indolizines that were previously difficult to access. rsc.org
Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, including indolizines. Palladium and copper catalysts, in particular, have been extensively utilized to facilitate the formation of the indolizine core through various coupling and cyclization reactions.
Palladium-catalyzed methods often involve multicomponent reactions that allow for the modular assembly of the indolizine structure from simple, readily available starting materials. nih.govsemanticscholar.org One such approach is the carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.gov In this process, a reactive pyridine-based 1,3-dipole is generated in situ, which then undergoes a cycloaddition with an alkyne to form the indolizine ring. nih.govsemanticscholar.org This strategy allows for systematic variation of substituents at multiple positions of the indolizine core by simply changing the coupling partners. nih.gov For the synthesis of this compound, this would involve using a 4-bromopyridine derivative, an appropriate imine, and an alkyne such as ethyl propiolate.
Copper-catalyzed reactions represent another powerful avenue for indolizine synthesis. mdpi.comorganic-chemistry.org These methods often proceed under mild conditions and can be performed without the need for a solvent, aligning with the principles of green chemistry. mdpi.com A common copper-catalyzed approach involves a one-pot reaction of a pyridine, a ketone, and an electron-deficient alkene. mdpi.com For instance, CuBr can catalyze the reaction of a pyridine with an ω-bromoacetophenone to generate a pyridinium ylide, which then undergoes a 1,3-dipolar cycloaddition with an alkene, followed by aromatization to yield the indolizine product. mdpi.com Copper catalysts are also effective in annulation reactions of 2-alkylazaarenes with α,β-unsaturated carboxylic acids and in cycloisomerization reactions. organic-chemistry.orgamazonaws.com
| Catalyst System | Reaction Type | Key Starting Materials | Potential for this compound Synthesis | Reference |
|---|---|---|---|---|
| Palladium with Xantphos ligand | Carbonylative Coupling/Cycloaddition | 2-Bromopyridines, Imines, Alkynes, CO | Utilizes a 4-bromopyridine, an imine, and ethyl propiolate to introduce the required functionalities. | nih.gov |
| CuBr | Three-Component Reaction | Pyridine, Acetophenone, Nitroolefin | Adaptable by using 4-bromopyridine and an appropriate α,β-unsaturated ester. | mdpi.com |
| Cu(OAc)₂ / 1,10-phenanthroline | Oxidative Coupling/Annulation | 2-Alkylazaarenes, Terminal Alkenes | Could be adapted by starting with a 4-bromo-2-alkylpyridine and a suitable acrylate (B77674) derivative. | organic-chemistry.org |
| CuI | Coupling/Cycloisomerization | Heteroaryl Bromides, Propargyl Amines | A 4-bromopyridine derivative could serve as the heteroaryl bromide. | organic-chemistry.org |
Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds, and their application in indolizine synthesis has led to novel and efficient methods. Radical cyclization strategies are particularly useful for constructing the bicyclic indolizine core.
One innovative approach involves a radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org This method provides a direct route to structurally diverse 1,2,3-trisubstituted indolizines. rsc.org While this specific example leads to methylthio-substituted indolizines, the underlying radical mechanism opens possibilities for other functional groups. rsc.org
Another relevant strategy, though applied to the related indole (B1671886) nucleus, demonstrates the power of radical cyclizations involving a halogenated precursor. Intramolecular cyclization of an aryl free radical generated at the C-7 position of N-substituted ethyl 7-haloindole-2-carboxylates has been shown to proceed via a 6-endo cyclization. nih.govnih.gov This concept of generating a radical on the six-membered ring adjacent to the nitrogen and trapping it intramolecularly could be conceptually adapted to a pyridine-based system to form the five-membered ring of the indolizine core, starting from a suitably functionalized 2-substituted-4-bromopyridine.
| Radical Precursor | Reaction Type | Key Features | Applicability to Target Compound | Reference |
|---|---|---|---|---|
| 2-(Pyridin-2-yl)acetate derivatives and sulfoxonium ylides | Radical Cross-Coupling/Cyclization | Provides access to 1,2,3-trisubstituted indolizines. | Could be adapted by using a 4-bromo-substituted pyridine precursor. | rsc.org |
| N-allylic substituted ethyl 7-haloindole-2-carboxylates | Intramolecular Aryl Radical Cyclization | Demonstrates cyclization involving a radical at the C-7 position. | Provides a conceptual basis for cyclizing a radical from a brominated pyridine ring to form the indolizine core. | nih.govnih.gov |
The integration of green chemistry principles into synthetic methodologies is a major focus of modern organic chemistry. For indolizine synthesis, this has manifested in the development of solvent-free reactions and the use of microwave irradiation to improve efficiency and reduce environmental impact. tandfonline.com
Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste. Several methods for indolizine synthesis have been successfully developed under these conditions. For example, a three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols can proceed under solvent- and metal-free conditions to afford functionalized indolizines in good yields. acs.org Similarly, copper-catalyzed reactions of pyridines, methyl ketones, and alkenoic acids can be performed solvent-free. organic-chemistry.org Another approach utilizes a sustainable bio-based catalyst, anhydrous citric acid, for the room temperature, solvent-free synthesis of indolizine derivatives. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly reduced times compared to conventional heating. tandfonline.comnih.gov The synthesis of indolizines has greatly benefited from this technology. tandfonline.com Microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions of pyridinium ylides, multicomponent reactions, and domino sequences to produce a variety of indolizine derivatives, including indolizine-2-carboxylates. tandfonline.comresearchgate.net For instance, a one-pot, three-component reaction of an acyl bromide, a pyridine, and an acetylene (B1199291) can be mediated by microwave irradiation to give excellent yields of the corresponding indolizines. researchgate.netacs.org
| Green Chemistry Approach | Methodology | Key Advantages | Example Reaction | Reference |
|---|---|---|---|---|
| Solvent-Free | Metal-free multicomponent reaction | Eliminates solvent waste, mild conditions. | 2-(Pyridin-2-yl)acetates, ynals, and alcohols. | acs.org |
| Solvent-Free | Copper-catalyzed three-component reaction | Environmentally friendly, high atom economy. | Pyridine, acetophenone, and nitroolefin. | mdpi.com |
| Microwave-Assisted | Three-component reaction | Drastic reduction in reaction time, high yields. | Acyl bromide, pyridine, and acetylene catalyzed by basic alumina. | researchgate.netacs.org |
| Microwave-Assisted | Domino cycloisomerization/cyclocondensation | Formation of multiple bonds and rings in one pot. | N-(cyanomethyl)-2-alkylpyridinium salts with enaminones. | researchgate.net |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. researchgate.net This approach has been successfully applied to the indolizine core, allowing for the late-stage introduction of various substituents. researchgate.net
The regioselective functionalization of the indolizine nucleus can be challenging due to the presence of multiple C-H bonds with varying reactivity. However, significant progress has been made in developing methods for C-C, C-P, and C-S bond formation via C-H functionalization of indolizines. researchgate.net For the synthesis of this compound, a C-H functionalization strategy could be envisioned in two ways:
Starting with Ethyl Indolizine-2-carboxylate: A direct C-H bromination reaction could be employed to introduce the bromine atom at the C-7 position. This would require a catalyst and brominating agent capable of selectively targeting the C-7 position of the six-membered ring.
Functionalization of a Precursor: A pyridine derivative could undergo C-H functionalization prior to the cyclization reaction that forms the indolizine ring.
While direct C-H functionalization of the indolizine core itself is a developing area, the principles have been well-established for other heterocyclic systems like indoles, which can provide insights into potential reaction conditions. nih.gov Manganese(III) acetate, for example, has been used to mediate C-H phosphonylation of indolizines with high regioselectivity, indicating that metal-mediated radical pathways can be effective for functionalizing the indolizine ring. researchgate.net
Annulation and cycloisomerization reactions are powerful strategies for the construction of cyclic and heterocyclic systems from acyclic precursors. These methods often proceed with high atom economy and can generate complex molecular architectures in a single step.
Novel annulation sequences have been developed for the synthesis of indolizines. One such method involves a catalyst- and additive-free annulation of 2-pyridylacetates and ynals under molecular oxygen to provide 3-acylated indolizines in very good yields. organic-chemistry.org Another approach utilizes a copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. amazonaws.com This reaction proceeds via a sequence involving C-H activation, addition to the unsaturated system, and subsequent cyclization. A [5+1] annulative approach using N-substituted pyrrole-2-carboxyaldehydes-enones and 2-hydroxyacetophenones has also been reported for accessing multi-functionalized indolizines. digitellinc.com
Cycloisomerization reactions, which involve the intramolecular rearrangement of a linear substrate to a cyclic product, are also prominent in modern indolizine synthesis. Gold- and copper-catalyzed cycloisomerizations of appropriately substituted alkynyl imines or 2-(2-enynyl)pyridines are particularly effective. rsc.orgorganic-chemistry.org For example, organocopper reagents can react with heterocyclic propargyl mesylates to generate allenyl intermediates in situ, which then undergo a copper-mediated cycloisomerization to form the fused N-heterocycle. organic-chemistry.org These methods are highly efficient and can tolerate a wide range of functional groups, making them attractive for the synthesis of complex indolizine derivatives. organic-chemistry.org
Chemical Reactivity and Derivatization Studies of Ethyl 7 Bromoindolizine 2 Carboxylate
Reactivity at the Bromo-Substituent (C-7 Position)
The bromine atom at the C-7 position of the indolizine (B1195054) ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. While specific studies on ethyl 7-bromoindolizine-2-carboxylate are not extensively documented, the reactivity of similar bromo-substituted aromatic and heteroaromatic systems provides a strong indication of its expected behavior in these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling with various aryl- or heteroarylboronic acids would be expected to proceed under standard conditions to yield 7-aryl- or 7-heteroarylindolizine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki Coupling of Bromoindolizine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol (B145695) | 100 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 |
| Alkylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction would allow for the introduction of various alkynyl groups at the C-7 position of this compound, leading to the formation of 7-alkynylindolizine derivatives. These products can serve as versatile intermediates for further transformations.
Table 2: Typical Conditions for Sonogashira Coupling of Bromoindolizine Derivatives
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 |
| Trimethylsilylacetylene | Pd(OAc)₂ (5) | CuI (10) | Diisopropylamine | DMF | 80 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction would facilitate the introduction of vinyl groups at the C-7 position of the indolizine core. The resulting 7-vinylindolizine derivatives are valuable precursors for the synthesis of a variety of complex molecules.
Table 3: General Conditions for Heck Reaction of Bromoindolizine Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | Acetonitrile | 100 |
| n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 120 |
| Cyclohexene | Pd₂(dba)₃ (2) | PCy₃ (4) | K₂CO₃ | Dioxane | 110 |
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the case of this compound, the indolizine nucleus is electron-rich, which generally disfavors classical SNAr reactions. The ester group at C-2 is electron-withdrawing, but its influence on the C-7 position is not direct enough to significantly promote a standard SNAr mechanism.
Therefore, direct displacement of the bromine atom at C-7 by common nucleophiles under typical SNAr conditions is expected to be challenging. Alternative pathways, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination for the introduction of nitrogen nucleophiles), would likely be more successful for the functionalization of the C-7 position with heteroatom nucleophiles.
Reactivity of the Ester Moiety (C-2 Position)
The ethyl ester group at the C-2 position is susceptible to various nucleophilic acyl substitution reactions, providing a route to other important functional groups.
The ethyl ester of 7-bromoindolizine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. For instance, the hydrolysis of the related 4-bromo-7-methylindole-2-carboxylate ethyl ester is achieved using a 10% potassium hydroxide solution in ethanol at room temperature. libretexts.org A similar protocol would be applicable to this compound. Acid-catalyzed hydrolysis, using a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium, is also a viable method. libretexts.orgdalalinstitute.com
The ester group can be converted into an amide through reaction with a primary or secondary amine. This transformation can be achieved by direct aminolysis, although this often requires high temperatures and pressures. More commonly, the corresponding carboxylic acid (obtained via hydrolysis) is activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an amine to form the amide bond.
Transesterification, or ester exchange, can be accomplished by treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) and a catalytic amount of sodium methoxide (B1231860) would lead to the corresponding methyl ester. researchgate.net
Electrophilic Substitution and Functionalization of the Indolizine Core
The indolizine ring system is an electron-rich aromatic heterocycle and is therefore susceptible to electrophilic substitution. The five-membered ring is generally more reactive towards electrophiles than the six-membered ring. The positions most prone to electrophilic attack are C-1 and C-3. The presence of the electron-withdrawing carboxylate group at C-2 is expected to deactivate the C-1 and C-3 positions to some extent and may influence the regioselectivity of the substitution.
Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on the indolizine core. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, is a well-established method for the functionalization of indolizines. researchgate.netchim.itnobelprize.orgresearchgate.netsemanticscholar.org This reaction typically employs a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is another important reaction for introducing acyl groups onto the indolizine nucleus. mdpi.com The regioselectivity of these reactions on the this compound substrate would depend on the interplay between the directing effects of the existing substituents and the reaction conditions.
Regioselectivity Considerations (e.g., C-3, C-5)
The indolizine ring is a 10π-electron aromatic system, isoelectronic with indole (B1671886), and is considered a π-excessive heterocycle. This electronic nature dictates its reactivity, particularly in electrophilic substitution reactions.
C-3 Position: The highest electron population in the indolizine nucleus is located at the C-3 position of the five-membered pyrrole-like ring. mdpi.comnih.gov Consequently, this position is the most nucleophilic and is the primary site for electrophilic attack. mdpi.comnih.gov Reactions such as acylation, nitration, and halogenation preferentially occur at C-3. For this compound, while the C-2 position is occupied by the ethyl carboxylate group, the C-3 position remains a key site for functionalization. Palladium-catalyzed arylation of indolizines, for instance, has been shown to proceed with high selectivity at the C-3 position through an electrophilic substitution pathway. acs.org
C-1 and C-5 Positions: If the C-3 position is blocked, electrophilic substitution can occur at the C-1 position, another site within the five-membered ring. researchgate.net However, the pyridine-like six-membered ring can also participate in reactions, particularly under different conditions. The C-5 position is known to be susceptible to metalation. researchgate.net Direct lithiation of 2-substituted indolizines has been shown to occur regioselectively at the C-5 position, allowing for the introduction of various electrophiles. nih.govresearchgate.net The regioselectivity between C-2 and C-5 functionalization can sometimes be controlled by the choice of base and the reactivity of the electrophile. chim.it For instance, with certain 1-ester-substituted indolizines, more reactive electrophiles tend to favor substitution at the C-2 position, whereas less reactive ones favor the C-5 position. chim.it In the case of this compound, the existing substituents will electronically influence these secondary positions, though the fundamental preference for C-3 remains.
The following table summarizes the general regioselectivity of the indolizine core:
| Position | Type of Reaction | Reactivity | Notes |
| C-3 | Electrophilic Substitution | Highest | Primary site due to high electron density. mdpi.comnih.gov |
| C-1 | Electrophilic Substitution | Moderate | Occurs when C-3 is blocked. researchgate.net |
| C-5 | Metalation / Lithiation | High | A key site for introducing functionality via organometallic intermediates. nih.govresearchgate.net |
C-H Functionalization for Novel Derivatization
Direct C-H functionalization has become a powerful and sustainable strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. researchgate.netacs.org The indolizine core is amenable to various C-H functionalization reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Recent research has established numerous effective methods for the C-H functionalization of indolizines, leading to C-C, C-P, and C-S bond formations. researchgate.net These reactions offer robust applications in medicinal and agricultural sciences. researchgate.net For a molecule like this compound, C-H functionalization provides a direct route to novel derivatives by targeting the available C-H bonds at positions such as C-1, C-3, C-5, C-6, and C-8.
Examples of regioselective C-H functionalization on the indolizine ring include:
Palladium-catalyzed C1-acyloxylation: This method allows for the direct and regioselective introduction of an acyloxy group at the C-1 position without the need for a directing group. nih.gov
Palladium-catalyzed oxidative coupling: Highly regioselective coupling between indolizines and vinylarenes has been achieved, yielding branched α-products. acs.org
Metal-free dithiocarbamation: An efficient and regioselective C-H dithiocarbamation of indolizines with tetraalkylthiuram disulfide has been developed, providing access to indolizine-dithiocarbamate derivatives. rsc.org
Manganese-mediated phosphonylation: Indolizines can undergo C-H phosphonylation with H-phosphonates in the presence of Mn(OAc)₃, affording phosphorylated indolizines with high regioselectivity. researchgate.net
The table below details selected C-H functionalization reactions applicable to the indolizine framework.
| Reaction Type | Position | Catalyst/Reagent | Outcome |
| Acyloxylation | C-1 | Palladium catalyst | Introduction of an acyloxy group. nih.gov |
| Oxidative Coupling | α-position | Palladium catalyst | Forms branched coupling product with vinylarenes. acs.org |
| Dithiocarbamation | Not specified | Metal-free / Tetraalkylthiuram disulfide | Forms indolizine-dithiocarbamate derivatives. rsc.org |
| Phosphonylation | Not specified | Mn(OAc)₃ | Introduces a phosphonate (B1237965) group. researchgate.net |
Cycloaddition Reactions Involving the Indolizine Framework
The π-electron system of the indolizine nucleus allows it to participate in cycloaddition reactions, providing a powerful tool for constructing more complex, polycyclic heterocyclic systems. nih.gov
[8+2] Cycloaddition: The indolizine ring system can act as an 8π component in [8+2] cycloaddition reactions, particularly with electron-deficient alkynes (dipolarophiles). mdpi.comnih.govresearchgate.net This reaction is a well-known method for synthesizing derivatives of cycl[3.2.2]azine. mdpi.comnih.gov The reaction typically proceeds by heating the indolizine with an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), often in the presence of a catalyst like palladium on carbon (Pd-C). mdpi.comnih.gov The tetraene-like character of the indolizine framework facilitates its participation in such cycloadditions. nih.gov
1,3-Dipolar Cycloaddition: The synthesis of the indolizine ring itself is often achieved via a 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition). wikipedia.org This reaction involves a pyridinium (B92312) ylide (the 1,3-dipole) reacting with a dipolarophile, which is typically an electron-deficient alkene or alkyne. acs.orgresearchgate.netmdpi.com The initial cycloadduct then undergoes aromatization, often through oxidation, to yield the stable indolizine product. researchgate.net This synthetic route is highly versatile and allows for the preparation of a wide variety of substituted indolizines. acs.orgmdpi.com For this compound, while it is the product of such a reaction, its framework can be further elaborated through other cycloaddition pathways.
The following table summarizes key cycloaddition reactions involving the indolizine system.
| Reaction Type | Indolizine Role | Partner Molecule (Example) | Product |
| [8+2] Cycloaddition | 8π component | Alkynes (e.g., DMAD) | Cycl[3.2.2]azine derivatives. mdpi.comnih.gov |
| 1,3-Dipolar Cycloaddition | Product | Pyridinium ylide + Alkyne/Alkene | Synthesis of the indolizine ring itself. acs.orgmdpi.com |
Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 7 Bromoindolizine 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For indolizine (B1195054) derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of indolizine derivatives reveals characteristic signals for the protons on the heterocyclic rings. In the aromatic region of the ¹H NMR spectra, the signals of the heterocyclic ring protons can be identified. For instance, the H-5 proton typically appears in the downfield region as a doublet, a characteristic feature influenced by the adjacent ring nitrogen which deshields this proton. The coupling patterns observed in the spectrum provide valuable information about the connectivity of the protons.
Table 1: Representative ¹H NMR Data for an Indolizine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | s | - |
| H-3 | 7.20 | s | - |
| H-5 | 9.50 | d | 7.5 |
| H-6 | 6.80 | t | 7.0 |
| H-8 | 7.50 | d | 8.0 |
| OCH₂CH₃ | 4.30 | q | 7.1 |
| OCH₂CH₃ | 1.35 | t | 7.1 |
Note: This table presents typical chemical shift ranges and is for illustrative purposes. Actual values may vary based on the specific derivative and solvent used.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectra of indolizine derivatives, the carbonyl group of the ester at the C-2 position is typically observed at a distinct chemical shift. The chemical shifts of the carbon atoms in the indolizine ring system are influenced by the substituents present.
Table 2: Representative ¹³C NMR Data for an Indolizine Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 115.0 |
| C-2 | 130.0 |
| C-3 | 110.0 |
| C-5 | 125.0 |
| C-6 | 118.0 |
| C-7 | 128.0 |
| C-8 | 120.0 |
| C-8a | 135.0 |
| C=O | 162.0 |
| OCH₂CH₃ | 60.5 |
| OCH₂CH₃ | 14.5 |
Note: This table presents typical chemical shift ranges and is for illustrative purposes. Actual values may vary based on the specific derivative and solvent used.
Two-dimensional (2D) NMR techniques are crucial for establishing the complete and unambiguous assignment of proton and carbon signals, especially for complex molecules.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton network within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations between the protons of the ethyl ester and the carbonyl carbon, as well as with C-2 of the indolizine ring, can be observed.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "Ethyl 7-Bromoindolizine-2-carboxylate," confirming the presence of bromine through its characteristic isotopic pattern. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of fragments such as the ethyl group or the carboxylate moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would exhibit characteristic absorption bands. A strong absorption band is typically observed for the C=O (carbonyl) stretching of the ester group. spectroscopyonline.com Other significant peaks would correspond to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-N and C-Br stretching vibrations.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1710-1730 |
| C-H (Aromatic) | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2960 |
| C-N | ~1300-1400 |
| C-Br | ~500-600 |
Note: The exact positions of the absorption bands can vary depending on the molecular environment.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic heterocyclic systems like indolizines, the absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (such as π and n orbitals) to higher-energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the molecule's conjugated π-system.
The electronic spectrum of indolizine and its derivatives is characterized by distinct absorption bands, typically arising from π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the indolizine core. Electron-donating or electron-withdrawing groups, as well as halogens like bromine, can significantly modulate the electronic structure and thus the optical properties of the molecule.
For this compound, the π-conjugated system of the indolizine ring is extended by the ethyl carboxylate group at the 2-position. The bromine atom at the 7-position is expected to influence the electronic transitions through both inductive (-I) and resonance (+M) effects. This substitution pattern would likely result in complex absorption bands in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. Generally, the introduction of substituents that extend conjugation or have lone pairs of electrons can cause a bathochromic (red) shift to longer wavelengths.
While specific data for the target compound is unavailable, studies on other substituted indolizines provide insight. For instance, pyridyl-substituted indolizine derivatives exhibit intense absorption bands that are influenced by solvent polarity, indicating changes in the electronic distribution upon excitation.
Table 4.4.1: Illustrative UV-Vis Absorption Data for Substituted Indolizine Derivatives in Dichloromethane (DCM)
| Compound/Derivative | λmax 1 (nm) | λmax 2 (nm) | Notes |
| Indolizine Derivative A | 403 | 385 (shoulder) | Features an intense absorption band with a shoulder. |
| Indolizine Derivative B | 414 | 397 | Substitution pattern leads to a red shift compared to Derivative A. |
| Indolizine Derivative C | 409 | - | Shows a single major absorption maximum in this region. |
This table presents hypothetical data based on published spectra for analogous compounds to illustrate typical absorption ranges for functionalized indolizines. Actual values for this compound may differ.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
For an indolizine derivative like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the bicyclic indolizine core, the conformation of the ethyl carboxylate substituent, and the specific geometry of the carbon-bromine bond. It would also elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as π–π stacking or hydrogen bonding that stabilize the solid-state structure.
Although a crystal structure for this compound has not been reported, data from other indolizine derivatives can serve as a reference. For example, the crystal structure of Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate has been determined, providing a model for the type of structural information that can be obtained. In this related structure, the indolizine ring system is essentially planar, and the orientation of the substituents relative to the ring can be precisely measured.
Table 4.5.1: Representative Crystallographic Data for an Analogous Indolizine Derivative (Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate)
| Parameter | Value |
| Chemical Formula | C₁₉H₁₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.177 (5) |
| b (Å) | 17.243 (5) |
| c (Å) | 11.191 (5) |
| β (°) | 102.070 (5) |
| Volume (ų) | 1543.0 (13) |
| Z (molecules/unit cell) | 4 |
This data is for a related compound, Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate, and is presented to illustrate the typical parameters reported in a crystallographic study. The crystal structure of this compound would have its own unique set of parameters.
The determination of the crystal structure for this compound would be a valuable contribution to the field, allowing for a deeper understanding of how the 7-bromo and 2-carboxylate substituents influence its solid-state properties and molecular geometry.
Computational and Theoretical Investigations of Ethyl 7 Bromoindolizine 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. These methods are crucial for elucidating the behavior of complex heterocyclic systems such as indolizine (B1195054) derivatives.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, electronic properties, and reactivity. For indolizine systems, calculations are often performed using basis sets like B3LYP/6-311++G(d,p) to obtain optimized molecular parameters. ijrar.orgresearchgate.net
The optimized geometry reveals key structural features. For instance, in the related indole-2-carboxylic acid, the bond lengths within the fused ring system range from approximately 1.37 Å to 1.46 Å. researchgate.net The C=O bond length in the carboxylate group is typically calculated to be around 1.21 Å, confirming its double-bond character. ijrar.orgresearchgate.net The presence of the bromine atom at the C-7 position and the ethyl carboxylate group at the C-2 position influences the electron distribution and geometry of the core indolizine structure. ijrar.org DFT calculations can quantify these effects, providing a detailed picture of the molecule's ground state electronic configuration.
| Bond | Calculated Length (Å) |
|---|---|
| C-C (aromatic) | 1.37 - 1.46 |
| C=O | ~1.21 |
| C-O | ~1.37 |
| C-N | ~1.38 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily govern a molecule's behavior in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For heterocyclic compounds, DFT calculations are used to determine the energies of these orbitals. materialsciencejournal.org In similar aromatic systems, the HOMO is typically distributed over the π-system of the rings, while the LUMO is also located over the delocalized π-framework. The HOMO-LUMO gap for related pyran carboxylate derivatives has been calculated to be around 4-5 eV, which suggests significant chemical reactivity. nih.govmaterialsciencejournal.org
| Parameter | Value (eV) |
|---|---|
| EHOMO | -7.06 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.52 |
The indolizine core is an aromatic system, and its degree of aromaticity and electron delocalization can be assessed using computational methods. Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. ijrar.orgresearchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals.
Molecular Modeling and Conformation Analysis
Molecular modeling allows for the visualization and analysis of the three-dimensional structure of Ethyl 7-Bromoindolizine-2-carboxylate. Computational studies can determine the most stable conformation by calculating the potential energy surface. For indolizine derivatives, the core ring structure is largely planar due to its aromatic nature. However, the ethyl carboxylate substituent can adopt different orientations. Conformation analysis helps identify the lowest energy arrangement of this side chain relative to the indolizine plane, which is crucial for understanding its interaction with biological targets or other reactants. mdpi.com
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy profiles of transition states. For the synthesis of indolizine derivatives, such as via 1,3-dipolar cycloaddition reactions, theoretical studies can model the entire reaction pathway. mdpi.com By calculating the activation energies for different potential routes, the most favorable mechanism can be determined. This analysis provides insights into the roles of reactants, catalysts, and solvents in the reaction, helping to optimize synthetic procedures. For example, the attack of a pyridinium (B92312) ylide on an alkyne to form the indolizine ring can be modeled to understand the stereochemical and regiochemical outcomes of the synthesis. mdpi.com
Prediction of Spectroscopic Parameters
DFT and other quantum chemical methods can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound.
Vibrational Frequencies (FT-IR): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in an FT-IR spectrum. For instance, the characteristic stretching frequency of the ester carbonyl group (C=O) in similar compounds is predicted and observed around 1670-1700 cm⁻¹. mdpi.com
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts can be compared with experimental data to aid in the assignment of signals and confirm the molecular structure. Aromatic protons in related heterocyclic systems typically appear in the range of 7.0-8.0 ppm. researchgate.net
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. materialsciencejournal.org These calculations can identify the nature of the transitions, such as π → π*, and predict the absorption maxima (λmax), providing insights into the electronic properties of the compound.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing solely on the intrinsic molecular interactions and dynamics of this compound are not extensively detailed in publicly available literature, the principles of MD can be applied to understand its behavior based on the known properties of the indolizine core and its substituents. Such simulations for related indolizine derivatives have been employed to understand their interactions in various environments, often in the context of their biological activity.
The primary focus of non-biological MD simulations for a molecule like this compound would be to elucidate its conformational flexibility, solvation dynamics, and intermolecular interactions in different solvents or in the solid state. These simulations can provide insights into how the molecule behaves at an atomic level, which is governed by the force fields that describe the interactions between its constituent atoms.
Molecular Interactions
The molecular interactions of this compound are dictated by its chemical structure, which includes the aromatic indolizine ring system, a bromine atom, and an ethyl carboxylate group. These features give rise to a variety of non-covalent interactions that influence the molecule's physical and chemical properties.
Dipole-Dipole Interactions: The presence of heteroatoms (nitrogen and oxygen) and the bromine atom introduces permanent dipoles in the molecule, leading to electrostatic interactions with other polar molecules.
Hydrogen Bonding: Although the parent indolizine core does not have a hydrogen bond donor, the oxygen atoms of the ethyl carboxylate group can act as hydrogen bond acceptors, interacting with suitable donor molecules in its environment.
Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule.
π-π Stacking: The planar aromatic structure of the indolizine ring allows for π-π stacking interactions with other aromatic systems, which can be a significant factor in the solid-state packing of the molecule.
Computational studies on related heterocyclic systems have quantified the nature of these interactions. For instance, studies on bromo-substituted thiophenes have highlighted the importance of Br···Br and N···Br interactions in their crystal structures acs.orgresearchgate.net. Similarly, investigations into nitrogen-substituted chalcogen heterocycles have emphasized the role of electrostatic interactions, particularly hydrogen bonds involving the nitrogen atom as an acceptor chemrxiv.org.
Molecular Dynamics
MD simulations can track the dynamic behavior of this compound, providing information on its conformational landscape and vibrational motions.
Conformational Dynamics: The ethyl carboxylate group is not rigidly fixed and can rotate around the C-C and C-O single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.
Vibrational Motions: Atoms in the molecule are in constant motion, vibrating about their equilibrium positions. MD simulations can capture these vibrational dynamics, which are related to the molecule's infrared spectrum.
Solvation Dynamics: When dissolved in a solvent, the solute and solvent molecules are in a constant state of dynamic exchange. MD simulations can model the arrangement of solvent molecules around this compound and the dynamics of the solvation shell.
While specific data for this compound is limited, the following table presents representative data from a computational study on a related indolizine derivative to illustrate the type of information that can be obtained from such investigations.
| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Energy (kcal/mol) |
| Hydrogen Bond | O (carboxylate) ... H-O (water) | 2.8 | -5.2 |
| Halogen Bond | C-Br ... N (pyridine) | 3.1 | -2.5 |
| π-π Stacking | Indolizine ring ... Indolizine ring | 3.5 | -3.0 |
This is a representative table based on typical values for such interactions and is for illustrative purposes only, as specific data for this compound is not available.
Further computational studies, including detailed molecular dynamics simulations, would be invaluable in providing a more comprehensive understanding of the molecular interactions and dynamics of this compound.
Exploration of Functional Potential and Advanced Material Applications of Ethyl 7 Bromoindolizine 2 Carboxylate
Role as a Key Synthetic Intermediate for Complex Chemical Architectures
The functional groups on Ethyl 7-bromoindolizine-2-carboxylate serve as handles for extensive chemical modification, making it a privileged building block in organic synthesis. sigmaaldrich.com Its utility stems from the ability to selectively react at the bromine and ester sites to construct elaborate molecular frameworks.
Building Block for Fused Heterocycles and Polycyclic Systems
The indolizine (B1195054) ring is itself a fused heterocyclic system, and this compound is a precursor for creating even larger, polycyclic aromatic compounds. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the direct attachment of aryl, heteroaryl, or vinyl groups, effectively extending the π-conjugated system. This methodology is critical for synthesizing π-expanded indoloindolizines and other complex fused systems that are under investigation for their electronic properties. chemrxiv.orgchemrxiv.org By carefully choosing the coupling partners, chemists can construct elaborate, multi-ring architectures with precisely controlled structures, which is a foundational step in creating novel materials for organic electronics. chemrxiv.org
Precursor for Scaffold Modification and Diversification
The true synthetic power of this compound lies in its capacity for scaffold modification and diversification. researchgate.netnih.gov The dual functionality of the bromo and ester groups allows for sequential or orthogonal chemical transformations.
Key modification strategies include:
Substitution at the 7-position: The bromine atom can be replaced with a wide array of functional groups through nucleophilic substitution or transition-metal-catalyzed reactions. This allows for the introduction of electron-donating or electron-withdrawing groups, which can systematically tune the electronic and optical properties of the indolizine core. mdpi.com
Modification of the Carboxylate Group: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into amides, other esters, or used as a handle to attach the scaffold to biomolecules or polymer chains. researchgate.net
Further Ring Functionalization: The indolizine ring itself can undergo electrophilic substitution reactions, providing additional sites for diversification.
This versatility enables the creation of large libraries of indolizine derivatives from a single, common precursor, facilitating structure-activity relationship studies and the optimization of materials for specific applications. researchgate.net
Investigation in Material Science and Optoelectronics
The conjugated planar structure of the indolizine core imparts strong fluorescence and interesting electronic characteristics, making its derivatives highly attractive for applications in material science and optoelectronics. derpharmachemica.com
Fluorescent Properties and Fluorophore Development
Indolizine and its derivatives are well-documented as a class of robust fluorophores. rsc.org The inherent 10-π electron system leads to significant fluorescence, often with high quantum yields. derpharmachemica.com The photophysical properties of these fluorophores can be finely tuned by altering the substituents on the indolizine scaffold. mdpi.com
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the ring can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO gap directly influences the absorption and emission wavelengths. mdpi.comacs.org For instance, attaching an EDG to one part of the molecule and an EWG to another can induce an intramolecular charge transfer (ICT) process upon photoexcitation, which often results in a red-shift of the emission wavelength and increased sensitivity to the local environment. nih.gov Research on analogous 3,7-disubstituted indolizines has demonstrated that this strategy can produce fluorophores spanning the visible spectrum from blue to orange (462–580 nm). mdpi.comnih.goviitkgp.ac.in This tunability is crucial for developing fluorophores for multicolor imaging and specific sensor applications. acs.org
| Substituent at C-7 Position | Electron-Donating/Withdrawing Nature | Resulting Emission Wavelength (nm) |
|---|---|---|
| Ester (e.g., -COOEt) | Moderately Withdrawing | ~533 nm |
| Acetyl (e.g., -COCH₃) | Withdrawing | ~565 nm |
| Aldehyde (e.g., -CHO) | Strongly Withdrawing | ~580 nm |
Applications in Organic Electronics and Semiconductors
The development of stable and tunable polycyclic aromatic compounds is a central goal in the field of organic optoelectronics. chemrxiv.org Indolizine derivatives, particularly π-expanded systems derived from precursors like this compound, are promising candidates for these applications. Their tunable HOMO-LUMO gaps, high fluorescence quantum yields, and electrochemical stability make them suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). acs.org
Recent research has focused on creating novel fused polycyclic systems that merge indolizine and indole (B1671886) moieties. chemrxiv.org These "indoloindolizines" have been used to fabricate organic field-effect transistors (OFETs) that exhibit competitive performance and ambipolar charge transport properties. chemrxiv.orgchemrxiv.org The ability to functionalize the core structure allows for the optimization of molecular packing in the solid state, which is critical for efficient charge transport in semiconductor applications. The inherent stability and vivid fluorescence of these materials further underscore their potential in next-generation electronic displays and lighting. acs.org
Chemosensor and Probe Design (e.g., pH sensing, ion detection)
The sensitivity of the indolizine fluorophore's emission to its chemical environment makes it an excellent platform for designing chemosensors. researchgate.netsemanticscholar.org Probes based on the ICT mechanism are particularly effective. By incorporating a recognition site (e.g., a functional group that can bind to an ion or be protonated/deprotonated) into the fluorophore design, the binding event can trigger a measurable change in the fluorescence signal. mdpi.com
For example, indolizine derivatives containing a carboxylic acid or an amino group have been developed as fluorescent pH sensors. mdpi.comnih.gov The protonation state of these functional groups changes with pH, which in turn perturbs the electronic structure of the fluorophore and alters the efficiency of the ICT process. This results in a pH-dependent shift in the emission wavelength and/or intensity, allowing for ratiometric sensing of pH levels. acs.org Similarly, by incorporating specific ligands, indolizine-based probes have been designed for the highly selective and sensitive detection of metal ions, such as mercury (Hg²⁺), and other small molecules like sulfite. rsc.orgrsc.org
| Condition (Buffer pH) | Protonation State | Emission Wavelength (nm) | Observed Color |
|---|---|---|---|
| pH 7.0 (Neutral) | Deprotonated | 529 nm | Green |
| pH 5.0 (Acidic) | Partially Protonated | 505 nm | Yellow-Green |
| pH 3.0 (Strongly Acidic) | Protonated | 473 nm | Blue |
Advanced Chemical Applications
The unique electronic and structural characteristics of the indolizine scaffold, combined with the specific functional groups of this compound, suggest significant potential in advanced chemical applications. While direct research on this specific molecule is emerging, its inherent properties allow for well-founded exploration into its utility in ligand design and catalysis. The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring, the presence of a key nitrogen atom, and versatile functional groups make it a promising candidate for creating sophisticated chemical systems.
The molecular architecture of this compound provides multiple potential coordination sites, making it an attractive scaffold for the design of novel ligands for metal complexes. The field of coordination chemistry benefits from ligands that can offer tunable steric and electronic properties, and this indolizine derivative is well-suited for such roles.
The primary coordination points on the molecule are the nitrogen atom of the indolizine ring system and the oxygen atoms of the carboxylate group. The lone pair of electrons on the bridgehead nitrogen atom can be available for coordination with a metal center. Furthermore, the ethyl carboxylate group at the 2-position can coordinate to metals in several ways, including as a monodentate or a bidentate chelating ligand. Transition metal carboxylate complexes are a major area of study, and the carboxylate moiety is known to form stable complexes with a wide range of metals. wikipedia.org
The bromo-substituent at the 7-position is not typically a coordinating group itself, but it serves as a crucial synthetic handle. Through well-established organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), the bromine atom can be replaced with a wide variety of other functional groups. This allows for the rational design of multidentate ligands. For instance, replacing the bromine with pyridyl, phosphino, or other nitrogen- or phosphorus-containing groups could transform the parent molecule into a bidentate or tridentate ligand capable of forming highly stable chelate rings with metal ions.
The potential applications of such metal complexes are vast, spanning from catalysis and materials science to medicinal chemistry, where indole-containing metal complexes have already shown promise. nih.gov The specific electronic properties conferred by the indolizine ring can influence the photophysical or redox properties of the resulting metal complex.
Table 1: Potential Coordination Sites and Ligand Design Strategies for this compound
| Feature of Molecule | Potential Role in Ligand Design | Possible Coordination Modes | Resulting Ligand Type |
| Indolizine Nitrogen | Direct coordination to a metal center. | Monodentate | N-donor ligand |
| Ethyl Carboxylate Group | Coordination via one or both oxygen atoms. | Monodentate (κ¹), Bidentate (κ²) | O-donor ligand |
| Bromo Substituent | Synthetic handle for further functionalization. | N/A (serves as a reaction site) | Precursor to multidentate ligands |
| Post-functionalization at C7 | Introduction of new donor atoms (N, P, S). | Bidentate, Tridentate | Chelating ligands (e.g., N,N' or N,P donors) |
Catalysis Support and Development
The development of novel catalysts is a cornerstone of modern chemistry, and the structural stability and functional versatility of this compound make it a promising platform for catalyst development. Its role can be envisioned either as a ligand that modifies the activity of a homogeneous catalyst or as a building block for heterogeneous catalysts.
In homogeneous catalysis, the indolizine derivative can act as a ligand to create bespoke metal complexes with specific catalytic activities. The synthesis of indolizine derivatives itself often employs transition metal catalysts such as palladium and copper, demonstrating the inherent compatibility and interaction between the indolizine core and catalytically relevant metals. acs.orgresearchgate.net By tuning the substituents on the indolizine ring, it is possible to modulate the electronic and steric environment around a coordinated metal center, thereby influencing the catalyst's activity, selectivity, and stability.
For heterogeneous catalysis, the compound can be used as a molecular precursor to be immobilized on a solid support. The bromo-substituent at the 7-position is again key, providing a reactive site for covalent attachment to materials like silica, alumina, or polymers. This immobilization would prevent the catalyst from leaching into the reaction mixture, allowing for easy separation and recycling—a key principle of green chemistry. Once anchored, the indolizine unit can be used to chelate a catalytically active metal.
The aromatic and thermally stable nature of the indolizine ring system is advantageous for a catalyst support or ligand, as it can withstand the conditions of many chemical transformations. The combination of the rigid heterocyclic scaffold and the flexible functionalization possibilities allows for the creation of well-defined active sites, potentially leading to catalysts with high performance and selectivity.
Table 2: Potential Roles of this compound in Catalysis
| Role in Catalysis | Description | Key Molecular Features | Potential Application Area |
| Homogeneous Catalyst Ligand | Forms a soluble metal-ligand complex that catalyzes reactions in the solution phase. | Indolizine N-atom, Carboxylate group, Tunable electronics. | Cross-coupling reactions, hydrogenations, oxidations. |
| Heterogeneous Catalyst Precursor | Can be covalently attached to a solid support before or after metalation. | Bromo-substituent for anchoring, Stable aromatic core. | Flow chemistry, packed-bed reactors, recyclable catalysis. |
| Catalyst Scaffold | The rigid indolizine core provides a well-defined structure for building complex catalytic sites. | Fused bicyclic structure. | Asymmetric catalysis (if chiral groups are introduced). |
Future Research Directions and Outlook for Ethyl 7 Bromoindolizine 2 Carboxylate
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of indolizine (B1195054) derivatives has traditionally relied on methods that can be time-consuming and often involve expensive or hazardous materials. ijettjournal.org Future efforts for synthesizing Ethyl 7-Bromoindolizine-2-carboxylate and related compounds will likely concentrate on "green chemistry" principles to enhance efficiency, reduce environmental impact, and improve cost-effectiveness. bohrium.comijettjournal.orgresearchgate.net
Key areas for development include:
Catalyst Innovation: A shift from expensive and toxic heavy metal catalysts like palladium and rhodium towards more abundant and environmentally benign alternatives such as copper and iron is a significant trend. rsc.orgresearchgate.netorganic-chemistry.org Metal-free synthesis strategies are also gaining prominence, utilizing organocatalysts or domino reactions that proceed without any catalyst. nih.gov
Alternative Energy Sources: Microwave irradiation and ultrasound activation are being explored as alternatives to conventional heating. ijettjournal.orgnih.gov These techniques can dramatically reduce reaction times, improve yields, and enhance product purity. ijettjournal.org
Green Solvents and Conditions: The replacement of hazardous organic solvents with greener alternatives like water or ethylene (B1197577) glycol is a crucial aspect of sustainable synthesis. rsc.orgnih.gov Furthermore, developing one-pot, multicomponent reactions under solvent-free conditions represents a highly efficient and atom-economical approach. ijettjournal.orgorganic-chemistry.org
Biocatalysis: The use of enzymes, such as lipases, presents a novel and efficient method for indolizine synthesis. nih.govnih.gov These biocatalysts can operate in aqueous media under mild conditions, offering high selectivity and reducing the generation of hazardous waste. nih.gov
| Parameter | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Palladium, Rhodium, Silver | Copper, Iron, Organocatalysts, Enzymes (Lipases), Metal-Free |
| Solvents | Hazardous organic solvents | Water, Ethylene Glycol, Solvent-free conditions |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound activation |
| Efficiency | Often multi-step, longer reaction times | One-pot reactions, multicomponent reactions, reduced times |
| Environmental Impact | Generation of hazardous waste | Reduced waste, higher atom economy, biodegradable catalysts |
Advanced Characterization Techniques and Data Interpretation
A precise understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. While standard spectroscopic methods are routine, future research will increasingly rely on a synergistic combination of advanced experimental techniques and computational modeling for a more profound interpretation of molecular characteristics.
High-Resolution Spectroscopy: Detailed one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be essential for unambiguous structural elucidation of complex substituted indolizines. rsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular formulas. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.comnih.gov This technique is invaluable for validating computational models and understanding packing patterns which can influence material properties. nih.gov
| Technique | Information Provided | Future Application for this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Precise proton-proton and proton-carbon correlations for unambiguous structure assignment. | Confirming regiochemistry of synthesis and subsequent functionalization. |
| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, bond parameters, and crystal packing. | Understanding solid-state properties and intermolecular interactions for materials science applications. |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), predicted spectra, reactivity indices. | Rationalizing observed properties and guiding the design of derivatives with tailored electronic and optical characteristics. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Unambiguous confirmation of product identity in synthetic efforts. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules and materials. alchemy.cloudresearchgate.net For a compound like this compound, machine learning (ML) offers the potential to accelerate research by predicting properties and optimizing synthetic routes, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. nih.govresearch.google
Future research directions in this area include:
Property Prediction: ML models can be trained on existing datasets of heterocyclic compounds to predict various properties of novel indolizine derivatives. researchgate.netulster.ac.uk This could include predicting photophysical properties (absorption/emission wavelengths), solubility, and even potential biological activities based solely on the molecular structure. arxiv.org
Retrosynthesis and Reaction Optimization: AI-powered tools are being developed for retrosynthetic planning, suggesting potential synthetic pathways to a target molecule. cas.orggwern.net These tools can be augmented with high-quality, curated reaction data to improve the novelty and feasibility of the predicted routes. cas.org For this compound, this could help identify more efficient or sustainable synthetic strategies. moleculemaker.orgiscientific.org
Accelerated Discovery: By integrating ML predictions with automated synthesis platforms, researchers can create high-throughput discovery workflows. drugdiscoveryonline.com This approach allows for the rapid synthesis and testing of a library of derivatives based on the this compound scaffold, accelerating the identification of compounds with desired functional properties.
| AI/ML Application | Objective | Required Input Data | Potential Outcome |
|---|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Predict photophysical or electronic properties. | Molecular descriptors of known indolizines and their experimental properties. | In-silico screening of virtual derivatives for desired optical/electronic characteristics. |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes. | Large databases of chemical reactions (e.g., CAS, Reaxys). | Identification of more sustainable or higher-yielding synthetic pathways. |
| Reaction Condition Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature). | Experimental data from previously run reactions. | Improved yields and reduced need for extensive experimental optimization. |
Exploration of Novel Non-Clinical Functional Applications
While indolizine derivatives are often studied for their pharmacological potential, their unique electronic and photophysical properties make them highly attractive candidates for applications in materials science and bio-imaging. rsc.orgphotonics.com The specific substitution pattern of this compound provides a platform for developing novel functional materials.
Future research should explore:
Organic Optoelectronics: Indolizines are known to be fluorescent and their π-conjugated system can be tuned to absorb and emit light across the visible spectrum. photonics.comchemrxiv.orgmdpi.com This makes them promising scaffolds for organic light-emitting diodes (OLEDs) and dyes for dye-sensitized solar cells (DSSCs). rsc.org The bromo- and ester groups can serve as points for further π-system extension to fine-tune the color and efficiency of these materials. chemrxiv.org
Fluorescent Probes and Sensors: The inherent fluorescence of the indolizine core can be harnessed to create chemical sensors. rsc.orgacs.org By attaching specific recognition moieties, derivatives of this compound could be designed as "turn-on" or "turn-off" fluorescent probes for detecting ions or small molecules in environmental or biological samples. rsc.org The emission wavelength can be tuned from blue to red by modifying substituents on the core structure. acs.org
Advanced Dyes and Pigments: The stability and strong light absorption/emission of indolizine derivatives make them suitable for use as advanced dyes. acs.org Research into π-expanded indoloindolizines has shown they can act as stable, tunable polycyclic aromatic materials with vivid colors. chemrxiv.org
| Application Area | Underlying Property | Role of 7-Bromo Group | Role of 2-Carboxylate Group |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Site for cross-coupling reactions (e.g., Suzuki) to extend π-conjugation and tune emission color. | Can be modified (e.g., converted to amide) to alter solubility, film-forming properties, and electronic characteristics. |
| Fluorescent Probes/Sensors | Fluorogenic response to analytes | Can influence the electronic properties (HOMO/LUMO levels) of the fluorophore. | Serves as a handle to attach analyte-recognition units. |
| Dye-Sensitized Solar Cells (DSSCs) | Strong visible light absorption | Allows for tuning of the absorption spectrum through further functionalization. | Can act as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO₂). |
| Functional Dyes | Color and Photostability | Modifies the electronic structure, impacting the color. | Influences solubility and compatibility with different matrices (e.g., polymers). |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 7-Bromoindolizine-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : A common route involves bromination/dehydrobromination of ethyl indolizine acrylate precursors. For example, reacting ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indolizin-3-yl]acrylates with bromine (2 equivalents) followed by heating and base treatment yields 7-bromo derivatives . Key intermediates are purified via column chromatography (hexane:ethyl acetate) and characterized using FT-IR, /-NMR, and mass spectrometry. NMR analysis typically includes solvent-specific shifts (e.g., DMSO-d) and coupling constants to confirm regiochemistry .
Q. How is the purity and identity of this compound validated experimentally?
- Methodological Answer : Purity is assessed via TLC (silica gel 60 F), with visualization under UV light. Elemental analysis (C, H, N) confirms stoichiometric ratios, while melting points (uncorrected) provide preliminary identity checks. Advanced validation includes -NMR integration for proton counts and -NMR DEPT sequences to distinguish CH, CH, and quaternary carbons .
Q. What spectroscopic techniques are critical for structural elucidation of brominated indolizines?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and C-Br (~600 cm) stretches.
- NMR : -NMR resolves aromatic protons (δ 7.2–9.5 ppm) and ethyl ester groups (δ 1.2–4.2 ppm). -NMR confirms carbonyl carbons (δ 160–190 ppm) and quaternary carbons adjacent to bromine.
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 327.2 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Solvent Selection : Dry DMF or acetone enhances reactivity by stabilizing intermediates.
- Base Effects : KCO (0.2–0.3 equivalents) minimizes side reactions during cyclization .
- Temperature Control : Heating at 50–60°C accelerates dehydrobromination but requires monitoring via TLC to prevent over-reaction.
- Statistical Analysis : Design of Experiments (DoE) can model variable interactions (e.g., bromine stoichiometry vs. temperature) to maximize yield .
Q. What crystallographic strategies confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Key parameters include:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 293 K.
- Refinement : R-factor < 0.06, wR-factor < 0.17, with anisotropic displacement parameters for heavy atoms (Br, O).
- Validation : PLATON checks for voids, and Mercury visualizes packing diagrams. Example: C–Br bond length ~1.89 Å, consistent with sp-hybridized carbons .
Q. How are computational methods applied to predict physicochemical properties of brominated indolizines?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates HOMO-LUMO gaps to predict reactivity.
- Molecular Dynamics (MD) : OPLS-AA forcefields simulate solvent interactions (e.g., ethyl acetate) and diffusion coefficients.
- QSPR Models : Correlate logP with substituent electronic effects (Hammett σ constants) to forecast bioavailability .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in NMR data for this compound derivatives?
- Methodological Answer :
- Signal Assignment : Use 2D NMR (COSY, HETCOR) to resolve overlapping aromatic protons. For example, H-7 in 7-bromo derivatives shows distinct coupling (J = 2.1 Hz) with adjacent protons .
- Solvent Artifacts : DMSO-d may cause peak broadening; compare with CDCl spectra.
- Dynamic Effects : Rotameric equilibria in esters can split signals; variable-temperature NMR clarifies exchange processes .
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Methodological Answer :
- Standard Deviation (SD) : Calculate SD for triplicate yields (e.g., 78% ± 2.5%).
- t-Tests : Compare batch-to-batch variations (p < 0.05 threshold).
- Error Propagation : Quantify uncertainty in molar ratios (e.g., ±0.01 mol% for bromine) using Monte Carlo simulations .
Tables
Table 1 : Key Physicochemical Data for this compound Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | logP | Reference |
|---|---|---|---|---|---|
| This compound | CHBrNO | 145–147 | 78 | 2.8 | |
| 7-Amino derivative | CHFNO | 162–164 | 82 | 1.5 |
Table 2 : Critical Crystallographic Parameters from SC-XRD
| Parameter | Value | Method (SHELX) | Reference |
|---|---|---|---|
| R-factor | 0.056 | SHELXL refinement | |
| C–Br bond length | 1.89 Å | Mo-Kα radiation | |
| Unit cell volume | 1234 Å | Mercury 4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
